C18-PAF-d4
Description
C18-PAF-d4 (Lyso-Platelet-Activating Factor C-18-d4) is a deuterated analog of Lyso-PAF C-18, a lysophospholipid involved in inflammatory and immune responses. This compound is specifically engineered with four deuterium atoms at the 9, 9′, 10, and 10′ positions of its alkyl chain, enhancing its utility as an internal standard in mass spectrometry (MS)-based quantification . Synthesized via enzymatic pathways—either through the action of PAF-acetylhydrolase (PAF-AH) on PAF C-18 or via CoA-independent transacylase activity—this compound is critical for precise quantification of its non-deuterated counterpart in biological matrices. Its high purity (>95%) and isotopic labeling ensure minimal interference in GC- or LC-MS workflows, making it indispensable in lipidomics research .
Cayman Chemical, a leader in biochemical synthesis, provides this compound under stringent quality controls, including ISO/IEC 17025:2005 and ISO Guide 34:2009 certifications. The compound is pivotal in studying lipid signaling pathways, particularly in inflammation and oncology, where accurate quantification of lipid mediators is essential .
Properties
Molecular Formula |
C28H58NO7P |
|---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1/i13D2,14D2 |
InChI Key |
ZXCIEWBDUAPBJF-QRYFZMODSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
C18-PAF-d4 is synthesized by incorporating deuterium atoms at specific positions in the C18-PAF molecule. The deuterium atoms are introduced at the 9, 9’, 10, and 10’ positions of the octadecyl chain. The synthesis involves the following steps:
Starting Material: The synthesis begins with 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine.
Deuterium Incorporation: Deuterium atoms are introduced using deuterated reagents under controlled conditions to ensure selective incorporation at the desired positions
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
C18-PAF-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
C18-PAF-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of C18-PAF and related compounds.
Biology: Employed in studies involving lipid metabolism and signaling pathways.
Medicine: Utilized in research on platelet-activating factor and its role in various physiological and pathological processes.
Industry: Applied in the development of analytical methods for the detection and quantification of lipid mediators
Mechanism of Action
C18-PAF-d4 exerts its effects by mimicking the behavior of C18-PAF. It interacts with the platelet-activating factor receptor, triggering a cascade of intracellular signaling events. These events lead to various biological responses, including platelet aggregation, inflammation, and immune responses. The deuterium labeling allows for precise quantification and tracking of the compound in biological systems .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of C18-PAF-d4 and Analogues
Key Differences :
- Deuterium Labeling: this compound’s deuterium atoms enable isotopic distinction in MS, reducing matrix effects and improving quantification accuracy compared to non-deuterated analogs .
- Chain Length : C16-PAF (C16 alkyl chain) differs in alkyl chain length from this compound (C18 chain), impacting lipid bilayer interactions and receptor binding affinities .
Analytical Performance
Table 2: Analytical Metrics in Mass Spectrometry
Discussion :
this compound’s deuterium labeling ensures co-elution with its native form while providing distinct mass spectral signatures, critical for stable isotope dilution assays. In contrast, C16-PAF lacks deuterium, limiting its utility to functional studies rather than quantitative MS .
Research Implications and Limitations
- Advantages of this compound : Superior for lipid quantification in complex matrices (e.g., plasma, tissue homogenates) due to isotopic stability .
- Limitations: Limited commercial availability of deuterated PAF analogs beyond this compound restricts comparative studies.
- Future Directions : Development of deuterated analogs with varying chain lengths (e.g., C14, C20) could expand research into chain-length-dependent lipid signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
